2-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(3-methoxyphenyl)-3(2H)-pyridazinone
Overview
Description
2-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(3-methoxyphenyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.20015635 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxo-Hydroxy Tautomerism and Phototautomerism
The study by Gerega et al. (2007) explores the oxo-hydroxy tautomerism and phototautomerism of heterocyclic compounds, including 2-quinolinone and 1-isoquinolinone derivatives. This research highlights the significant impact of benzene ring fusion on the stability of oxo tautomers compared to their parent compounds. It provides insights into the structural and environmental factors influencing tautomeric equilibria, crucial for understanding the reactivity and stability of related compounds (Gerega, Lapinski, Nowak, Furmanchuk, & Leszczynski, 2007).
Synthesis of Analgesic Derivatives
Kametani et al. (1973) documented the synthesis of complex heterocyclic compounds with potential analgesic properties, starting from common intermediates. Their work provides a foundation for developing pharmaceutical agents by manipulating the molecular structure to enhance biological activity, underscoring the chemical versatility and potential therapeutic applications of such compounds (Kametani, Kigasawa, Hiiragi, Wakisaka, Wagatsuma, Kusama, & Urya, 1973).
Innovative Synthesis Methods
Riedl et al. (2002) introduced a novel synthesis approach for pyridazino[4,5-c]isoquinolinones using Suzuki cross-coupling reactions. This method expands the toolkit for constructing complex molecules, offering new pathways for pharmaceutical development and materials science (Riedl, Maes, Monsieurs, Lemiére, Mátyus, & Hajos, 2002).
Fluorescent Dye Development
Liang et al. (2013) demonstrated the use of pyridazinone derivatives in developing full-color tunable fluorescent dyes through copper-catalyzed N-arylation. These findings have implications for bioimaging and analytical applications, showing the versatility of pyridazinone derivatives in creating functional materials (Liang, Wang, Wu, Xu, Niu, Xu, & Xu, 2013).
Anticancer Research
Bolognese et al. (2004) focused on the design, synthesis, and evaluation of pyridoisoquinolindione and dihydrothienoquinolindione derivatives as antiproliferative agents. Their work highlights the potential of these compounds in cancer therapy, emphasizing the importance of structural modification to enhance biological activity and specificity (Bolognese, Correale, Manfra, Lavecchia, Mazzoni, Novellino, la Colla, Sanna, & Loddo, 2004).
Properties
IUPAC Name |
2-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-29-18-7-4-5-16(13-18)19-8-9-20(26)25(23-19)15-21(27)24-12-11-22(28)10-3-2-6-17(22)14-24/h4-5,7-9,13,17,28H,2-3,6,10-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIJOARXSOTPCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4(CCCCC4C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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